molecular formula C19H18ClNO3 B2889359 1-[(2-chlorophenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879044-55-0

1-[(2-chlorophenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one

Cat. No. B2889359
CAS RN: 879044-55-0
M. Wt: 343.81
InChI Key: BPTWPXMNWHVTJU-UHFFFAOYSA-N
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Description

Ketamine [2- (2-chlorophenyl)-2-methylamino-cyclohexan-1-one] has been used in both veterinary and human medicine . It’s been noticeable that most ketamine samples analyzed by DrugsData since March 2019 have contained 1- [ (2-Chlorophenyl) (methylimino)methyl]cyclopentanol ( CAS #6740-87-0 ), or “Ketamine Precursor A” .


Synthesis Analysis

A new and efficient protocol has been developed for the synthesis of ketamine, by using a hydroxy ketone intermediate . The synthesis of this drug has been done in five steps .


Molecular Structure Analysis

The molecular structure of Ketamine Precursor A is C13H16ClNO .


Chemical Reactions Analysis

The synthesis of ketamine involves several steps. At first, the cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gave the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .


Physical And Chemical Properties Analysis

The empirical formula of Ketamine Precursor A is C13H16ClNO and its molecular weight is 237.73 .

Scientific Research Applications

Synthetic Methods and Chemical Reactions

Research into compounds with similar structural elements often focuses on synthetic methods and chemical reactions. For example, studies on cyclopropenone oximes detail the preparation of related compounds and their reactions with isocyanates to afford products like 4,6-diazaspiro[2.3]hexenones, highlighting synthetic pathways that could be relevant for designing related molecules or understanding their reactivity (H. Yoshida et al., 1988).

Corrosion Inhibition

A study on Schiff bases derived from L-Tryptophan, closely related to the indole moiety of the query compound, investigated their effectiveness in preventing corrosion of stainless steel in acidic environments. This indicates potential applications in materials science, particularly in developing corrosion inhibitors for industrial applications (S. Vikneshvaran, S. Velmathi, 2017).

Crystal Structure Characterization

Crystal structure analysis and characterization of compounds containing chlorophenyl groups are common in materials science and chemistry, providing insights into molecular configurations and interactions. Such studies can inform the development of new materials or the optimization of compounds for specific applications (Chao Wu et al., 2015).

Spectroscopic Studies

Spectroscopic studies, including NMR and FT-IR, are crucial for understanding the structural and electronic properties of compounds. These studies can reveal information about the molecular environment, bonding, and functional groups, which is valuable for various applications in chemistry and materials science (Hasan Saral et al., 2017).

Antitumor Activities

Research into metal complexes derived from related compounds has shown potential antitumor activities, suggesting applications in medicinal chemistry and drug development. These studies aim to identify novel compounds that can serve as effective treatments for cancer (A. Aboelmagd et al., 2021).

Safety and Hazards

Ketamine Precursor A has been notably present in black market ketamine, but should not be present in commercial, pharmaceutical ketamine inside the United States or Europe . It is not considered harmful, just a waste of mass and chemical .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3/c1-12-7-8-17-15(9-12)19(24,10-13(2)22)18(23)21(17)11-14-5-3-4-6-16(14)20/h3-9,24H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTWPXMNWHVTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one

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